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Compound of Interest

Compound Name: (S)-1,2-Decanediol

CAS No.: 84276-14-2

Cat. No.: B1586682 Get Quote

Executive Summary
(S)-1,2-Decanediol (CAS: 87828-36-2) is a high-value chiral vicinal diol increasingly utilized in

transdermal drug delivery systems and advanced cosmetic formulations due to its amphiphilic

nature and antimicrobial boosting properties. Unlike its racemic counterpart, the (S)-enantiomer

offers specific stereochemical interactions that can influence formulation stability and

bioavailability.

This guide provides a definitive reference for the spectroscopic identification and quality control

of (S)-1,2-Decanediol. It synthesizes experimental data from Nuclear Magnetic Resonance

(NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to establish a robust

framework for structural validation and impurity profiling.

Molecular Identity & Physiochemical Profile[1][2]
Before spectroscopic analysis, the compound must meet baseline physiochemical criteria.
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Parameter Specification Notes

IUPAC Name (2S)-Decane-1,2-diol

CAS Number 87828-36-2 Racemate CAS: 1119-86-4

Molecular Formula

C

H

O

Molecular Weight 174.28 g/mol

Physical State
White waxy solid / crystalline

powder

Melting Point 48 – 50 °C
Distinct from 1,10-decanediol

(MP ~72°C)

Boiling Point 255 °C (at 760 mmHg)

Solubility
Soluble in Ethanol,

Chloroform, DMSO

Poorly soluble in water (< 1

g/L)

Spectroscopic Data Analysis[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural verification. While the enantiomers of 1,2-decanediol

exhibit identical shifts in achiral solvents (e.g., CDCl

), the data below confirms the connectivity. Note: To determine enantiomeric excess (ee%), a
chiral derivatizing agent (e.g., Mosher's acid chloride) or Chiral GC is required (see Section 5).

H NMR (400 MHz, CDCl

) Assignments
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

3.65 – 3.72 Multiplet (m) 1H C2-H

Chiral center

methine proton;

deshielded by -

OH.

3.62
Doublet of

Doublets (dd)
1H C1-H

Diastereotopic

methylene proton

(

Hz).

3.42
Doublet of

Doublets (dd)
1H C1-H

Diastereotopic

methylene proton

(

Hz).

2.2 – 2.8
Broad Singlet (br

s)
2H -OH

Hydroxyl

protons; shift

varies with

concentration/te

mp.

1.35 – 1.50 Multiplet (m) 2H C3-H
Methylene

adjacent to chiral

center.

1.20 – 1.35 Multiplet (m) 12H
Bulk -CH

-

Methylene chain

(C4–C9).

0.88 Triplet (t) 3H C10-H

Terminal methyl

group (

Hz).

C NMR (100 MHz, CDCl
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) Assignments
Shift (

, ppm)
Carbon Type Assignment Interpretation

72.4 CH C2

Chiral center;

characteristic

downfield shift due to -

OH.

66.9 CH C1
Terminal

hydroxymethylene.

33.1 CH C3 -position to the chiral

center.

31.9 CH C8 Near terminal end.

29.3 – 29.6 CH C4–C7
Bulk methylene chain

(overlapping signals).

22.7 CH C9 -position to terminal

methyl.

14.1 CH C10 Terminal methyl.

Expert Insight: The distinct separation between C1 (~67 ppm) and C2 (~72 ppm) is diagnostic

for 1,2-diols. If these peaks appear closer or shifted, suspect regioisomeric impurities like 1,3-

decanediol.

Infrared (IR) Spectroscopy
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IR analysis is used primarily for rapid identification of functional groups and detection of

carbonyl impurities (oxidation byproducts).

Wavenumber (cm

)
Vibration Mode Functional Group Diagnostic Value

3200 – 3450 O-H Stretch Hydroxyl (H-bonded)

Broad, strong band

confirms diol

presence.[1]

2915, 2848 C-H Stretch Alkyl Chain

Strong

antisymmetric/symmet

ric stretches of -CH

-.

1465 C-H Bend Methylene (scissoring)
Typical alkane

backbone.

1050 – 1070 C-O Stretch Primary Alcohol Confirm C1-OH.

~1100 C-O Stretch Secondary Alcohol Confirm C2-OH.

Absence of 1700-

1750
C=O Stretch Carbonyl

Critical QC check:

Absence confirms no

ketone/aldehyde

impurities.

Mass Spectrometry (MS)
Electron Impact (EI) MS is the standard for identification. 1,2-Diols undergo characteristic

fragmentation, primarily alpha-cleavage.

Key Fragmentation Pathways:

Alpha-Cleavage: Breaking the C1-C2 bond is less favorable than breaking C2-C3 because

the latter produces a resonance-stabilized oxonium ion.

Dehydration: Loss of water (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://webspectra.chem.ucla.edu/irtable.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


) is common in alcohols.

MS Spectrum Highlights (EI, 70 eV):

Molecular Ion (

): m/z 174 (Often very weak or absent).

M - H

O: m/z 156 (Weak).

Base Peak: Typically m/z 55 or 69 (Hydrocarbon fragments C

H

, C

H

) due to the long alkyl chain dominating the ionization.

Diagnostic Fragment:m/z 31 (CH

=OH

) from C1 cleavage, though often low intensity in long-chain diols.

Fragmentation Logic Diagram

Figure 1: Primary Mass Spectrometry Fragmentation Pathways for 1,2-Decanediol

Molecular Ion
[C10H22O2]+

m/z 174

[M - H2O]+
Alkene Radical Cation

m/z 156- H2O (18)

Alpha Cleavage
[CH2=OH]+

C1-C2 Cleavage

Hydrocarbon Fragments
CnH2n-1

m/z 41, 55, 69 (Base Peak)
Alkyl Chain Fragmentation

Further Fragmentation
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Click to download full resolution via product page

Experimental Protocols
Enantiomeric Purity Determination (Chiral GC)
Standard polarimetry is often insufficient for high-precision ee% determination of long-chain

diols due to low specific rotation. Chiral Gas Chromatography is the validation standard.

Protocol:

Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXsa or Hydrodex β-6TBDM), 30

m x 0.25 mm.

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Temperature Program:

Initial: 100 °C (hold 1 min).

Ramp: 2 °C/min to 180 °C.

Hold: 5 min.

Derivatization (Optional but recommended): Treat sample with Trifluoroacetic Anhydride

(TFAA) to form bis-trifluoroacetate esters. This increases volatility and improves peak shape.

Detection: FID at 250 °C.

Result: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer. (Verify elution

order with a racemic standard).

NMR Sample Preparation
To prevent peak broadening from hydrogen bonding:

Dissolve 10-15 mg of (S)-1,2-Decanediol in 0.6 mL of CDCl

.
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Add 1 drop of D

O if hydroxyl protons obscure the aliphatic region (this exchanges -OH to -OD, removing the
peaks).

Filter through a cotton plug into the NMR tube to remove suspended solids.

Analytical Workflow & Quality Control
For drug development applications, a rigorous QC workflow is required to ensure the absence

of synthesis byproducts (epoxides, ketones).
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Figure 2: Quality Control Analytical Workflow for Pharmaceutical Grade (S)-1,2-Decanediol
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Impurity Limits
1,2-Epoxydecane: < 0.1% (Genotoxic impurity concern; monitor via GC-MS).

1-Decanol: < 0.5% (Residual starting material/byproduct).

Total Unknowns: < 1.0%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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